3-tert-butyl-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-tert-butyl-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes This compound is characterized by its unique fused ring structure, which includes a furan ring fused to a chromene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the fused ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process often includes the use of high-purity reagents and solvents, along with advanced purification methods such as chromatography to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-tert-butyl-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-tert-butyl-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid
- 3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl propanoic acid
Uniqueness
3-tert-butyl-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one stands out due to its specific substitution pattern and fused ring structure
Properties
Molecular Formula |
C17H18O3 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
3-tert-butyl-5,6-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H18O3/c1-9-10(2)16(18)20-15-7-14-12(6-11(9)15)13(8-19-14)17(3,4)5/h6-8H,1-5H3 |
InChI Key |
TWAUNLNWQJMVFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)C |
Origin of Product |
United States |
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